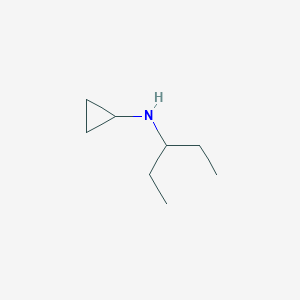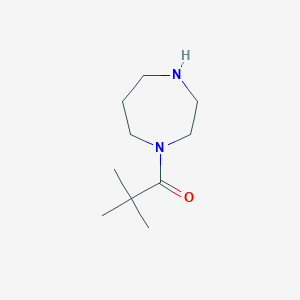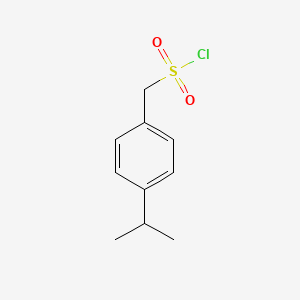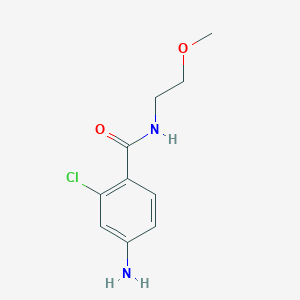
1-(2-Bromobenzoyl)piperazine
描述
1-(2-Bromobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of a bromobenzoyl group attached to the piperazine ring
作用机制
Target of Action
It is known that piperazine compounds, which include 1-(2-bromobenzoyl)piperazine, often target gaba receptors . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, a core structure in this compound, is known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The action of piperazine compounds often involves the gabaergic system .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds are known to cause paralysis in parasites, which allows the host body to easily remove or expel the invading organism .
生化分析
Biochemical Properties
1-(2-Bromobenzoyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and toxins . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as neurotoxicity and gastrointestinal disturbances . Studies have shown that the threshold for toxic effects varies between species, with some animals being more sensitive to the compound than others . It is important to carefully monitor the dosage and duration of exposure to this compound to avoid potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate their excretion from the body . The enzymes involved in these metabolic pathways include cytochrome P450 and various transferases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in drug resistance and distribution . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting of this compound to these compartments is often mediated by specific targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.
准备方法
The synthesis of 1-(2-Bromobenzoyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with 2-bromobenzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reaction of Piperazine with 2-Bromobenzoyl Chloride:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(2-Bromobenzoyl)piperazine undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in polar solvents under mild conditions
Products: Substituted piperazine derivatives
-
Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Carried out under controlled temperature and pH conditions
Products: Oxidized derivatives of the piperazine ring
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Typically carried out in anhydrous solvents under inert atmosphere
Products: Reduced derivatives of the piperazine ring
科学研究应用
1-(2-Bromobenzoyl)piperazine has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block in the synthesis of pharmaceutical compounds
- Potential applications in the development of drugs targeting central nervous system disorders
-
Materials Science
- Utilized in the synthesis of polymers and advanced materials
- Potential applications in the development of novel materials with unique properties
-
Biological Research
- Studied for its interactions with biological targets, such as enzymes and receptors
- Potential applications in the development of biochemical assays and diagnostic tools
相似化合物的比较
1-(2-Bromobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
-
1-(3-Chlorophenyl)piperazine (mCPP)
- Similar structure with a chlorophenyl group instead of a bromobenzoyl group
- Used in the synthesis of pharmaceutical compounds targeting serotonin receptors
-
1-Benzylpiperazine (BZP)
- Contains a benzyl group instead of a bromobenzoyl group
- Known for its stimulant properties and use in recreational drugs
-
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Contains a trifluoromethylphenyl group instead of a bromobenzoyl group
- Used in combination with BZP in recreational drugs
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
属性
IUPAC Name |
(2-bromophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFPIOGBLGNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



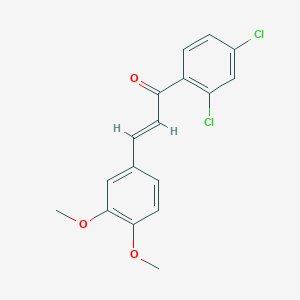
![3-[3-(Propan-2-yl)phenyl]benzoic acid](/img/structure/B3167845.png)
![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)
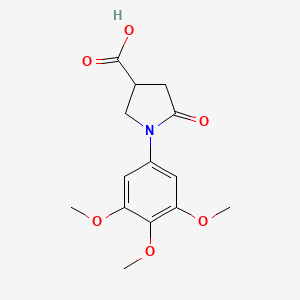
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3167881.png)
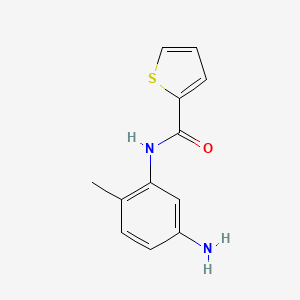
![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)

